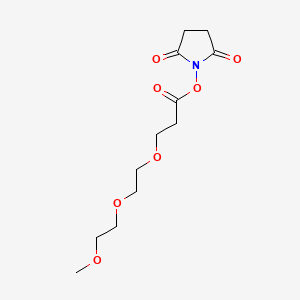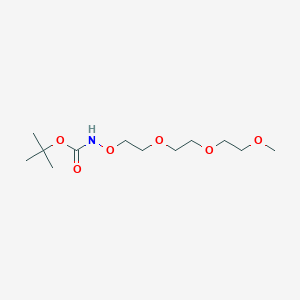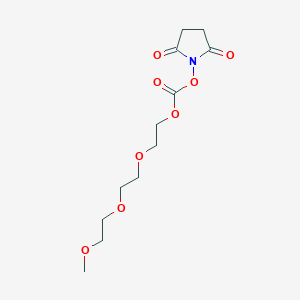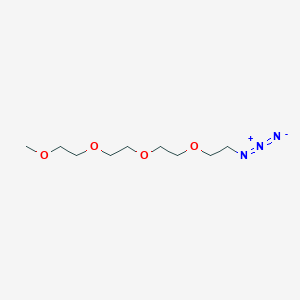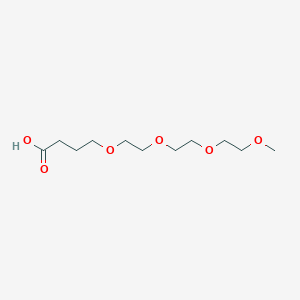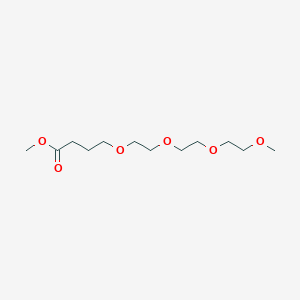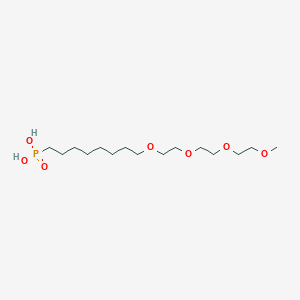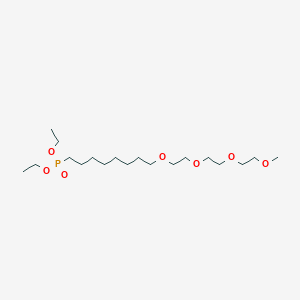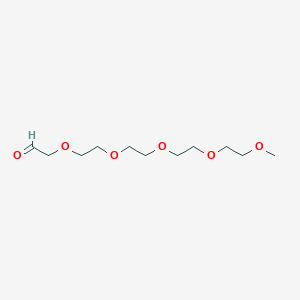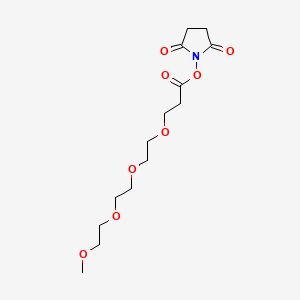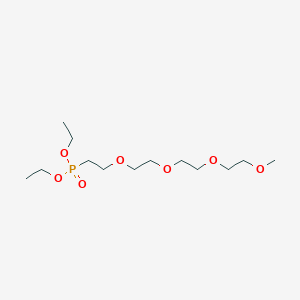
MRS 4062 Triethylammoniumsalz
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MRS 4062 triethylammonium salt is a selective agonist for the P2Y4 receptor, a type of purinergic receptor involved in various physiological processes. The chemical name of MRS 4062 triethylammonium salt is N4-Phenylpropoxycytidine-5’-O-triphosphate tetra (triethylammonium) salt. It has a molecular weight of 1022.09 and a chemical formula of C18H26N3O15P3.4(C2H5)3N .
Wissenschaftliche Forschungsanwendungen
MRS 4062 triethylammonium salt has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is primarily used as a selective agonist for the P2Y4 receptor, which is involved in various physiological processes such as inflammation, immune response, and cellular signaling .
Chemistry: In chemistry, MRS 4062 triethylammonium salt is used to study the mechanisms of purinergic signaling and receptor activation. It helps researchers understand the role of P2Y4 receptors in different chemical pathways .
Biology: In biological research, MRS 4062 triethylammonium salt is used to investigate the physiological and pathological roles of P2Y4 receptors in various tissues and organs. It is particularly useful in studying the effects of receptor activation on cellular functions .
Medicine: In medicine, MRS 4062 triethylammonium salt is used to explore potential therapeutic applications targeting P2Y4 receptors. It helps in the development of new drugs for treating conditions related to purinergic signaling, such as inflammatory diseases and certain types of cancer .
Industry: In the industrial sector, MRS 4062 triethylammonium salt is used in the development of diagnostic tools and assays for detecting P2Y4 receptor activity. It is also used in the production of research reagents and chemicals .
Wirkmechanismus
Target of Action
The primary target of MRS 4062 triethylammonium salt is the P2Y4 receptor . This receptor is a part of the purinergic receptor family of G protein-coupled receptors. These receptors play a crucial role in many physiological processes, including inflammation, neuroprotection, and platelet aggregation .
Mode of Action
MRS 4062 triethylammonium salt acts as a selective agonist for the P2Y4 receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, MRS 4062 binds to the P2Y4 receptor, activating it .
Pharmacokinetics
It is known that the compound is soluble in water , which could potentially influence its bioavailability and distribution in the body.
Action Environment
It is worth noting that the compound is stable at -20°c , suggesting that temperature could be an important factor in its storage and handling.
Biochemische Analyse
Biochemical Properties
MRS 4062 triethylammonium salt interacts with P2Y4 receptors, a type of purinergic receptor. The EC50 values for hP2Y4, hP2Y2, and hP2Y6 are 23, 640, and 740 nM respectively . This indicates that MRS 4062 triethylammonium salt has a high affinity for the P2Y4 receptor, and a lower affinity for the P2Y2 and P2Y6 receptors .
Molecular Mechanism
MRS 4062 triethylammonium salt acts as an agonist for the P2Y4 receptor This means it binds to the P2Y4 receptor and activates it, leading to a cellular response
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of MRS 4062 triethylammonium salt involves the modification of pyrimidine nucleotides with 4-alkyloxyimino and terminal tetraphosphate δ-ester groups. The reaction conditions typically include the use of organic solvents and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for MRS 4062 triethylammonium salt are not widely documented. the compound is generally synthesized in research laboratories using standard organic synthesis techniques. The purity of the final product is ensured through high-performance liquid chromatography (HPLC), achieving a purity of ≥98% .
Analyse Chemischer Reaktionen
Types of Reactions: MRS 4062 triethylammonium salt primarily undergoes substitution reactions due to the presence of reactive phosphate groups. It can also participate in hydrolysis reactions under specific conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving MRS 4062 triethylammonium salt include organic solvents, catalysts, and specific nucleophiles or electrophiles depending on the desired reaction. The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability of the compound .
Major Products Formed: The major products formed from the reactions of MRS 4062 triethylammonium salt depend on the specific reaction conditions and reagents used. For example, hydrolysis reactions may yield simpler phosphate derivatives, while substitution reactions can produce various modified nucleotides .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to MRS 4062 triethylammonium salt include other selective agonists for purinergic receptors, such as MRS 2179 and MRS 2365. These compounds also target specific P2Y receptors and are used in similar research applications .
Uniqueness: MRS 4062 triethylammonium salt is unique due to its high selectivity for the P2Y4 receptor, with EC50 values of 23, 640, and 740 nM for human P2Y4, P2Y2, and P2Y6 receptors, respectively . This selectivity makes it a valuable tool for studying the specific roles of P2Y4 receptors in various physiological and pathological processes .
Eigenschaften
CAS-Nummer |
1309871-50-8 |
|---|---|
Molekularformel |
C42H86N7O15P3 |
Molekulargewicht |
1022.11 |
IUPAC-Name |
N4-Phenylpropoxycytidine-5'-O-triphosphate tetra(triethylammonium) salt |
InChI |
InChI=1S/C18H26N3O15P3.4C6H15N/c22-15-13(11-33-38(28,29)36-39(30,31)35-37(25,26)27)34-17(16(15)23)21-9-8-14(19-18(21)24)20-32-10-4-7-12-5-2-1-3-6-12;4*1-4-7(5-2)6-3/h1-3,5-6,8-9,13,15-17,22-23H,4,7,10-11H2,(H,28,29)(H,30,31)(H,19,20,24)(H2,25,26,27);4*4-6H2,1-3H3/t13-,15-,16-,17-;;;;/m1..../s1 |
InChI-Schlüssel |
ZCDZFMKRHPANNI-IHQKQWLFSA-N |
SMILES |
CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.O[C@@H]([C@H]([C@H](N1C(N=C(C=C1)NOCCCC2=CC=CC=C2)=O)O3)O)[C@H]3COP([O-])(OP([O-])(OP([O-])([O-])=O)=O)=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
MRS4062; MRS 4062; MRS-4062; MRS 4062 triethylammonium salt. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



